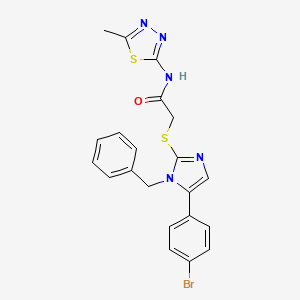

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5OS2/c1-14-25-26-20(30-14)24-19(28)13-29-21-23-11-18(16-7-9-17(22)10-8-16)27(21)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWADTQRLNYTZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a thiadiazole moiety, and a benzyl group. The presence of the bromophenyl group enhances its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 426.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting key metabolic pathways.

- Cell Signaling Modulation : The compound may interfere with signaling pathways by modulating receptor activity or influencing kinase activities.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antitumor Activity

Research indicates that derivatives of imidazole and thiadiazole exhibit significant antitumor properties:

- In vitro Studies : In cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia), the compound showed IC50 values in the low micromolar range, suggesting effective proliferation inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.3 | Inhibition of MEK1/2 kinases |

| MOLM13 | 1.2 | Down-regulation of phospho-ERK1/2 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

- Bacterial Inhibition : Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with specific focus on strains such as MRSA .

Antifungal and Antiparasitic Activity

Thiadiazole derivatives are known for their antifungal properties:

- Fungal Inhibition : The compound has been evaluated against various fungal strains, demonstrating significant activity at concentrations comparable to established antifungals.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Study on Thiadiazole Derivatives : A review indicated that thiadiazole-containing compounds exhibit diverse biological activities including antitumor and antimicrobial effects .

- Imidazole-Based Compounds : Research has shown that imidazole derivatives can effectively inhibit cancer cell growth through various mechanisms including apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Some research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Biochemical Applications

The mechanism of action involves interactions with biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity.

- Receptor Modulation : The compound may interact with cellular receptors, potentially affecting signal transduction pathways.

Material Science

Due to its unique electronic properties, this compound can be utilized in:

- Organic Electronics : It is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Sensor Development : The compound's ability to interact with specific analytes makes it suitable for developing chemical sensors.

Case Studies and Research Findings

Research has demonstrated the versatility of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines via mitochondrial pathways. |

| Study C | Electronic Properties | Demonstrated potential as a charge transport material in OLEDs with a high luminescence efficiency. |

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiosemicarbazide formation | Hydrazine hydrate, ethanol, reflux | 68–85% |

| Cyclization | KOH/NaOH, CS₂, ethanol, 60–80°C | 52–88% |

S-Alkylation to Form Thioether Linkage

The thiol group on the imidazole undergoes S-alkylation with α-bromoacetamide derivatives to form the thioether bond. This step is critical for attaching the acetamide-thiadiazole moiety:

-

Example : Reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base ( ), yielding 61% of the alkylated product.

Mechanistic Insight :

-

Tautomerism between thiol (10a ) and thione (10b ) forms dictates reactivity. Basic conditions favor the thiolate anion, promoting S-alkylation over N-alkylation ( ).

Functionalization of Acetamide-Thiadiazole Moiety

The N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide component is synthesized separately:

-

Step 1 : Acylation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetamide derivatives.

-

Step 2 : Coupling with the imidazole-thioether intermediate via nucleophilic substitution.

Reaction Parameters:

| Component | Reagents/Conditions | Yield |

|---|---|---|

| Thiadiazole-amine | Chloroacetamide, DCM, Et₃N, 0–25°C | 55–70% |

| Coupling | Cs₂CO₃, DMF, 24 h, RT | 57–61% |

Key Reactivity and Stability Observations

-

Acid/Base Stability :

-

Redox Sensitivity :

-

Spectroscopic Characterization :

Comparative Reaction Yields

| Reaction Step | Optimal Conditions | Yield Range | Citation |

|---|---|---|---|

| Imidazole cyclization | KOH, CS₂, ethanol, reflux | 52–88% | |

| S-Alkylation | Cs₂CO₃, DMF, 24 h | 57–61% | |

| Thiadiazole coupling | Chloroacetamide, DCM, Et₃N | 55–70% |

Challenges and Optimization Strategies

Comparison with Similar Compounds

Key Observations :

- Linker Flexibility : The thioether bridge in the target compound may confer greater conformational flexibility than the triazole or Schiff base linkers in 9c and 2c, respectively .

- Thermal Stability : Derivatives with rigid cores (e.g., thiadiazole-Schiff bases in ) exhibit lower melting points (120–122°C) than benzimidazole-thiadiazole hybrids (175–224°C), suggesting increased crystallinity in the latter .

Computational and Analytical Tools

Structural validation of analogs relied on:

- SHELX Software () : Used for crystallographic refinement, ensuring accurate bond lengths and angles .

- WinGX/ORTEP () : Employed for visualizing anisotropic displacement ellipsoids and molecular geometry .

These tools underscore the importance of computational validation in confirming the stereoelectronic profiles of hybrid heterocycles.

Recommendations for Future Work :

- Conduct docking studies to compare its binding modes with triazole-linked analogs (e.g., 9c).

- Synthesize and characterize the compound using protocols from and , with validation via SHELX/WinGX .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting 5-(4-bromophenyl)-1-benzyl-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base like potassium carbonate. Solvents such as ethanol or acetonitrile are used, followed by recrystallization for purification . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (6–12 hours). Controlled synthesis strategies, such as copolymerization under inert atmospheres, may enhance yield .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the integration of aromatic protons (e.g., benzyl and bromophenyl groups) and acetamide backbone .

- Mass spectrometry (EI-MS) : To verify molecular weight (e.g., m/z peaks corresponding to [M+1]+) .

- Elemental analysis : To validate purity by comparing experimental and calculated C, H, N, S percentages .

- IR spectroscopy : To identify thiol (-SH) and thioether (-S-) stretches (~2500 cm⁻¹ and 650 cm⁻¹, respectively) .

Q. How do solvent and catalyst choices influence the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while bases like K₂CO₃ or triethylamine deprotonate the thiol group to activate the nucleophile. Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins. For example, the thiadiazole and imidazole moieties may bind to hydrophobic pockets or catalytic sites, as seen in analogous compounds where bromophenyl groups enhance affinity for kinase domains . Pose analysis (e.g., binding energy calculations) can prioritize derivatives for in vitro testing .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

Q. What experimental design (DoE) strategies optimize multi-step synthesis?

DoE methods (e.g., factorial design) systematically vary parameters like temperature, catalyst loading, and solvent ratios to identify optimal conditions. For example, a 2³ factorial design could minimize side reactions in imidazole-thioacetamide coupling by isolating critical factors (e.g., reaction time > catalyst concentration) . Response surface methodology (RSM) further refines yield predictions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Bromine at the 4-position of the phenyl ring enhances lipophilicity and target binding, as seen in analogs with improved COX-2 inhibition. Substituting the thiadiazole methyl group with bulkier substituents (e.g., trifluoromethyl) may alter metabolic stability . Quantitative structure-activity relationship (QSAR) models can predict bioactivity changes .

Methodological Considerations

- Synthesis Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

- Data Validation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR predictions) to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.